(2Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiadiazole ring.
Formation of the Propenamide Moiety: The final step involves the condensation of the thiadiazole derivative with a suitable aldehyde or ketone to form the propenamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the propenamide moiety, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiadiazole ring and the propenamide moiety may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE: shares similarities with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of (Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, phenyl group, and propenamide moiety in a single molecule allows for unique interactions and reactivity compared to other thiadiazole derivatives.
Eigenschaften
Molekularformel |
C18H21N3OS |
---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H21N3OS/c1-13(12-14-8-4-2-5-9-14)16(22)19-18-21-20-17(23-18)15-10-6-3-7-11-15/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3,(H,19,21,22)/b13-12- |
InChI-Schlüssel |
AWMMHKZPGZAHFV-SEYXRHQNSA-N |
Isomerische SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NC2=NN=C(S2)C3CCCCC3 |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=NN=C(S2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.